molecular formula C16H16O2 B1233077 (E)-2-ethyl-5-styrylbenzene-1,3-diol CAS No. 79338-80-0

(E)-2-ethyl-5-styrylbenzene-1,3-diol

Cat. No.: B1233077
CAS No.: 79338-80-0
M. Wt: 240.3 g/mol
InChI Key: ZJSCAZNZJKSFGX-CMDGGOBGSA-N
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Description

(E)-2-ethyl-5-styrylbenzene-1,3-diol is an organic compound characterized by its unique structure, which includes an ethyl group, a styryl group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-ethyl-5-styrylbenzene-1,3-diol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Styryl Group: The styryl group can be introduced through a Heck reaction, where a styrene derivative reacts with a halogenated benzene compound in the presence of a palladium catalyst.

    Introduction of the Ethyl Group: The ethyl group can be added via Friedel-Crafts alkylation, where ethyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl groups can be introduced through a hydroxylation reaction, where the benzene ring is treated with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-2-ethyl-5-styrylbenzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The styryl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents such as nitro groups can be introduced using reagents like nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, sulfuric acid.

Major Products:

    Oxidation: Quinones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Nitro-substituted benzene derivatives.

Scientific Research Applications

(E)-2-ethyl-5-styrylbenzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (E)-2-ethyl-5-styrylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with biological molecules, while the styryl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (E)-2-ethyl-4-styrylbenzene-1,3-diol
  • (E)-2-ethyl-5-vinylbenzene-1,3-diol
  • (E)-2-methyl-5-styrylbenzene-1,3-diol

Comparison: (E)-2-ethyl-5-styrylbenzene-1,3-diol is unique due to the specific positioning of its ethyl and styryl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antioxidant properties and interactions with biological molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-14-15(17)10-13(11-16(14)18)9-8-12-6-4-3-5-7-12/h3-11,17-18H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSCAZNZJKSFGX-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79338-80-0
Record name 3,5-Dihydroxy-4-ethylstilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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